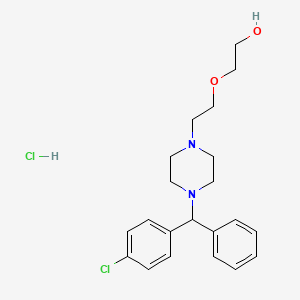![molecular formula C10H17NOS B10761718 (2R)-5'-methyl-4-azaspiro[bicyclo[2.2.2]octane-2,2'-[1,4]oxathiolane] CAS No. 112425-76-0](/img/structure/B10761718.png)
(2R)-5'-methyl-4-azaspiro[bicyclo[2.2.2]octane-2,2'-[1,4]oxathiolane]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-5’-methyl-4-azaspiro[bicyclo[2.2.2]octane-2,2’-[1,4]oxathiolane] is a complex organic compound featuring a unique spirocyclic structure. This compound is characterized by its bicyclo[2.2.2]octane core, which is a common motif in various natural products and synthetic molecules. The presence of the oxathiolane ring adds to its structural complexity and potential reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-5’-methyl-4-azaspiro[bicyclo[2.2.2]octane-2,2’-[1,4]oxathiolane] typically involves multiple steps, including cycloaddition reactions and ring-closing metathesis. One common approach is the Diels-Alder reaction followed by C-allylation and ring-closing metathesis . These reactions are conducted under mild conditions and often utilize metal-free catalysts to achieve high enantioselectivity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-5’-methyl-4-azaspiro[bicyclo[2.2.2]octane-2,2’-[1,4]oxathiolane] undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can convert carbonyl groups to alcohols or amines.
Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
(2R)-5’-methyl-4-azaspiro[bicyclo[2.2.2]octane-2,2’-[1,4]oxathiolane] has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (2R)-5’-methyl-4-azaspiro[bicyclo[2.2.2]octane-2,2’-[1,4]oxathiolane] involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecule. This interaction can lead to changes in cellular pathways and physiological responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.2.2]octane derivatives: These compounds share the bicyclo[2.2.2]octane core but lack the spirocyclic oxathiolane ring.
Spirocyclic compounds: These compounds feature spirocyclic structures but may have different ring systems or functional groups.
Uniqueness
The uniqueness of (2R)-5’-methyl-4-azaspiro[bicyclo[2.2.2]octane-2,2’-[1,4]oxathiolane] lies in its combination of the bicyclo[2.2.2]octane core and the spirocyclic oxathiolane ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
112425-76-0 |
|---|---|
Formule moléculaire |
C10H17NOS |
Poids moléculaire |
199.32 g/mol |
Nom IUPAC |
(5R)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane] |
InChI |
InChI=1S/C10H17NOS/c1-8-12-10(7-13-8)6-11-4-2-9(10)3-5-11/h8-9H,2-7H2,1H3/t8?,10-/m1/s1 |
Clé InChI |
WUTYZMFRCNBCHQ-LHIURRSHSA-N |
SMILES isomérique |
CC1O[C@]2(CN3CCC2CC3)CS1 |
SMILES canonique |
CC1OC2(CN3CCC2CC3)CS1 |
melting_point |
201-203 °C (HCl salt) Molecular weight: 244.79; white to off-white crystalline powder; melting point range: 201-203 °C; freely soluble in alcohol and chloroform; very soluble in water; virtually insoluble in ether; pH 4.6-5.6 for a 1% aqueous solution /Cevimeline hydrochloride/ 201 - 203 °C (hydrochloride salt) |
Description physique |
Solid |
Solubilité |
Very soluble In water, 4.1X10+4 mg/L at 25 °C /Estimated/ 2.41e+00 g/L |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6S,7S)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10761651.png)
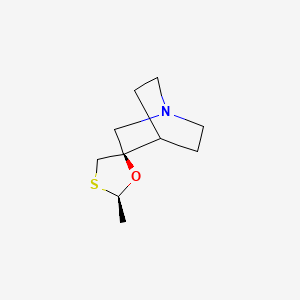

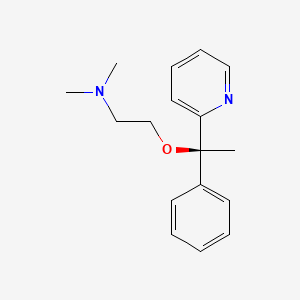

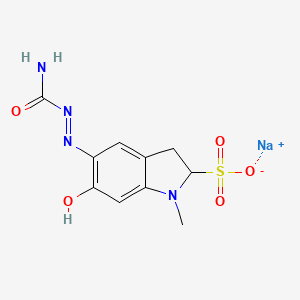
![5-[[2,5-Dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene]-2-thioxo-4-thiazolidinone](/img/structure/B10761741.png)
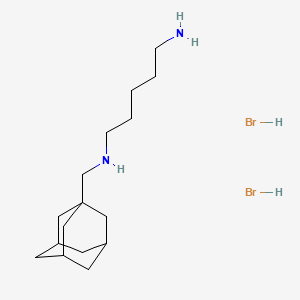
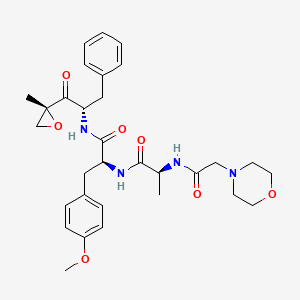
![(3E)-5-chloro-3-[[5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl]methylidene]-1H-indol-2-one;hydrochloride](/img/structure/B10761755.png)
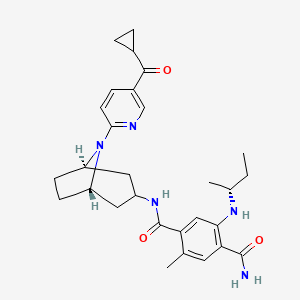
![3-(4-methoxyphenyl)-N-[1-[(2S)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]-2-[2-[(2-morpholin-4-ylacetyl)amino]propanoylamino]propanamide](/img/structure/B10761772.png)
